molecular formula C7H3BrClF3O3S B1392995 2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride CAS No. 752132-49-3

2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride

Cat. No. B1392995
M. Wt: 339.51 g/mol
InChI Key: VWWRUCDVDGRSNG-UHFFFAOYSA-N
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Description

“2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride” is a chemical compound that has been used in the synthesis of butyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]acrylate and 1-benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)indole . It is a compound of interest in pharmaceuticals and agrochemicals due to the biological properties of molecules containing the trifluoromethoxy group .


Synthesis Analysis

The synthesis of this compound can be achieved by indirect strategies and direct strategies. The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies involve the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .


Molecular Structure Analysis

The molecular formula of “2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride” is C7H3BrClF3O3S . Its structure includes a benzene ring substituted with a bromo group, a trifluoromethoxy group, and a sulfonyl chloride group .


Chemical Reactions Analysis

This compound may be used to synthesize butyl (E)-3-[2-bromo-4-(trifluoromethoxy)phenyl]acrylate and 1-benzyl-2-(2-bromo-4-(trifluoromethoxy)phenyl)indole . It can also participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The molecular weight of “2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride” is 339.51 g/mol . It has a XLogP3-AA value of 3.8, indicating its lipophilicity . It has zero hydrogen bond donors and six hydrogen bond acceptors .

Scientific Research Applications

Aryne Route to Naphthalenes

  • Study 1: Research by Schlosser and Castagnetti (2001) explored the aryne route to naphthalenes using derivatives of 2-Bromo-4-(trifluoromethoxy)benzene. They achieved the generation of arynes and their subsequent interception with furan, leading to cycloadducts that can be further processed into trifluoromethoxy-1-naphthols or brominated to yield other derivatives (Schlosser & Castagnetti, 2001).

Synthesis of Penoxsulam Building Block

  • Study 2: Huang et al. (2019) detailed the synthesis of a key building block of penoxsulam, starting from commercially available 3-bromobenzotrifluoride and ultimately leading to 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride (Huang et al., 2019).

Palladium-Catalyzed Ortho-Sulfonylation

  • Study 3 & 4: Xu et al. (2015) developed a palladium-catalyzed direct sulfonylation of 2-aryloxypyridines using sulfonyl chlorides, including derivatives similar to 2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride. This process is applicable to both electron-rich and electron-deficient substrates, facilitating the synthesis of ortho-sulfonylated phenols (Xu et al., 2015).

Reactivity Towards Sulfonyl Chlorides

  • Study 7: Beryozkina et al. (2015) investigated the reactivity of 1,2,3-triazoles with sulfonyl chlorides, yielding mixtures of regioisomeric sulfonyl-1,2,3-triazoles. The research highlights the influence of the azolyl ring and the sulfonyl chloride's substituent size on product ratios (Beryozkina et al., 2015).

Friedel-Crafts Sulfonylation

  • Study 8: Nara et al. (2001) explored Friedel-Crafts sulfonylation in ionic liquids, using substrates like 4-methyl benzenesulfonyl chloride to produce diaryl sulfones. This study demonstrates enhanced reactivity and yields under ambient conditions (Nara et al., 2001).

Safety And Hazards

This compound may cause severe skin burns and eye damage . Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting .

Future Directions

The future directions of research on this compound could involve improving the synthesis process, expanding its applications in pharmaceuticals and agrochemicals, and further studying its properties and mechanisms of action .

properties

IUPAC Name

2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O3S/c8-5-3-4(15-7(10,11)12)1-2-6(5)16(9,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWRUCDVDGRSNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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